molecular formula C10H12N2O3 B15332178 tert-Butyl (2-cyanofuran-3-yl)carbamate

tert-Butyl (2-cyanofuran-3-yl)carbamate

Cat. No.: B15332178
M. Wt: 208.21 g/mol
InChI Key: DMUYILFDRWUZGU-UHFFFAOYSA-N
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Description

tert-Butyl (2-cyanofuran-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a tert-butyl group, a cyanofuran moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-cyanofuran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-cyanofuran under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. This reaction is carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction conditions are generally mild, and the process can be conducted at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The scalability of this method makes it suitable for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-cyanofuran-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyanofuran moiety into different functional groups.

    Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the cyanofuran moiety, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-cyanofuran-3-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable building block in organic synthesis .

Biology and Medicine: Its ability to act as a protecting group for amines is useful in the synthesis of peptide-based drugs .

Industry: In the industrial sector, this compound is employed in the production of agrochemicals and other specialty chemicals. Its versatility and ease of synthesis make it an attractive option for large-scale production .

Mechanism of Action

The mechanism of action of tert-Butyl (2-cyanofuran-3-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be installed on an amine nitrogen, rendering it non-nucleophilic and stable under various reaction conditions. This protection allows for selective reactions to occur on other functional groups within the molecule. The carbamate group can later be removed under mild acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2-cyanofuran-3-yl)carbamate is unique due to its combination of a cyanofuran moiety with a tert-butyl carbamate group. This structure provides specific reactivity and stability, making it suitable for specialized applications in organic synthesis and industrial production.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

tert-butyl N-(2-cyanofuran-3-yl)carbamate

InChI

InChI=1S/C10H12N2O3/c1-10(2,3)15-9(13)12-7-4-5-14-8(7)6-11/h4-5H,1-3H3,(H,12,13)

InChI Key

DMUYILFDRWUZGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(OC=C1)C#N

Origin of Product

United States

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